N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, an oxane ring, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step often involves the nucleophilic substitution of a halogenated precursor with thiophenol or its derivatives.
Formation of the benzodioxine moiety: This can be synthesized through the condensation of catechol derivatives with aldehydes or ketones, followed by cyclization.
Amidation reaction: The final step involves the coupling of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the oxane ring or the benzodioxine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenated compounds, thiophenol derivatives
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Modified oxane or benzodioxine derivatives
Substitution products: Halogenated or thiolated derivatives
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of its functional groups with biological targets, aiding in the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The oxane and benzodioxine moieties may interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- This compound derivatives
- Phenylsulfanyl-substituted oxane compounds
- Benzodioxine-containing carboxamides
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)27-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTOPSLTOXRONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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